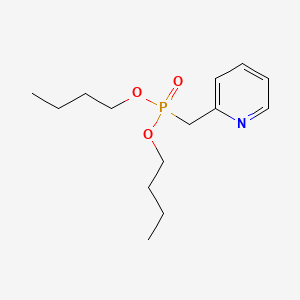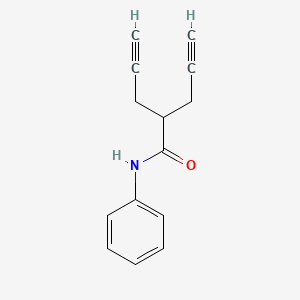![molecular formula C18H11N3 B14332013 4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile CAS No. 101341-02-0](/img/structure/B14332013.png)
4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile is a heterocyclic compound featuring a pyrrole ring substituted with a cyanophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or the phenyl ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrole derivatives, while reduction can produce amine-substituted compounds.
Wissenschaftliche Forschungsanwendungen
4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile involves its interaction with molecular targets, such as enzymes or receptors. The pyrrole ring and the cyanophenyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Pyrrol-1-yl)benzonitrile: This compound is structurally similar but lacks the cyanophenyl group.
4-(2,5-Dimethyl-1-pyrrolyl)benzonitrile: Another similar compound with methyl substitutions on the pyrrole ring.
Uniqueness
4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile is unique due to the presence of both the cyanophenyl group and the pyrrole ring, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that may not be achievable with other similar compounds .
Eigenschaften
CAS-Nummer |
101341-02-0 |
|---|---|
Molekularformel |
C18H11N3 |
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
4-[1-(4-cyanophenyl)pyrrol-3-yl]benzonitrile |
InChI |
InChI=1S/C18H11N3/c19-11-14-1-5-16(6-2-14)17-9-10-21(13-17)18-7-3-15(12-20)4-8-18/h1-10,13H |
InChI-Schlüssel |
ATTVJCICCUBYQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C2=CN(C=C2)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]-](/img/structure/B14331944.png)
![4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide](/img/structure/B14331952.png)


![Benzamide, N-[(phenylseleno)methyl]-](/img/structure/B14331963.png)

![4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate](/img/structure/B14331989.png)
![4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol](/img/structure/B14331997.png)
![3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione](/img/structure/B14332008.png)
![2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde](/img/structure/B14332019.png)

![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)
![Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-](/img/structure/B14332037.png)
